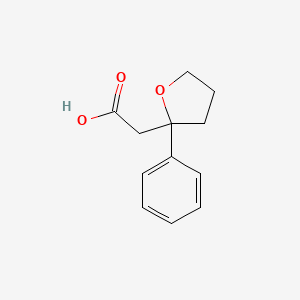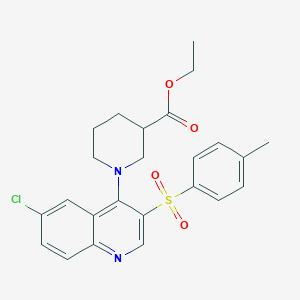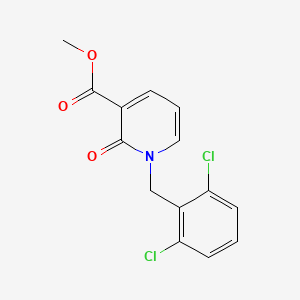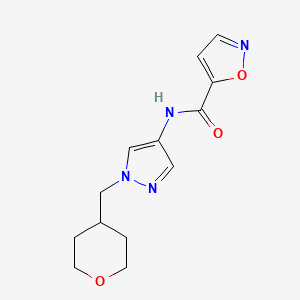![molecular formula C12H6BrFN2O B2549671 2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine CAS No. 1536142-91-2](/img/structure/B2549671.png)
2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine is a heterocyclic molecule that contains an oxazole ring fused to a pyridine ring, with a bromo-fluorophenyl group attached. This structure is related to various compounds that have been synthesized and studied for their potential applications in different fields, including as fluorescent sensors, organic semiconductors, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves one-pot reactions, as seen in the synthesis of 2,6-bis(2-methoxyphenyl)dithiazolo[4,5-b:5',4'-e]pyridine using a Willgerodt–Kindler reaction , and the synthesis of 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridines catalyzed by phenylboronic acid-NaCN . Another example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which involved multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation . These methods highlight the complexity and the multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For instance, the structure of 2,6-bis(2-methoxyphenyl)dithiazolo[4,5-b:5',4'-e]pyridine was confirmed using photophysical studies and cyclic voltammetry . Similarly, the structure of 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridines was elucidated using spectroscopic characterization, DFT analysis, and single-crystal X-ray diffraction experiments . These studies provide insights into the planarity and electronic communication within the molecules.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be diverse. For example, the fluorophore mentioned in paper exhibits a 'turn-off' response to certain metal ions and a ratiometric response to protons, suggesting its use as a sensor. The compounds synthesized in paper show different photophysical properties depending on the substituents, which could be exploited in the development of organic semiconductors.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The photophysical properties, such as absorption and excitation spectra, and fluorescence quantum yields, are dependent on the nature of the substituents and the overall molecular conformation . The presence of electron-donating or withdrawing groups can significantly affect these properties, as can the planarity of the molecule and the ability to form hydrogen bonds .
科学的研究の応用
Fluorescent Sensors and Water Pollution Monitoring
Darabi et al. (2016) synthesized a fluorophore with a planar structure using a one-pot Willgerodt–Kindler reaction, potentially applicable to various dithiazolopyridines. This compound exhibited a 'turn-off' response to Cu2+ and Fe3+ ions and a new emission wavelength-ratiometric response to H+ ions, suggesting potential as a sensor for water pollution by these ions. This indicates that derivatives of oxazolo[4,5-b]pyridine could have applications in environmental monitoring and pollution detection Darabi et al., 2016.
Organic Semiconductors
Briseño-Ortega et al. (2018) reported the synthesis of a series of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines (HPOP), showing that the absorption and excitation spectra of these compounds depend on the substituents in the phenyl ring. Their fluorescence quantum yields were associated with the donor strength and the position of the substituents, suggesting their potential application as organic semiconductors Briseño-Ortega et al., 2018.
Antimicrobial Activity
Celik et al. (2021) investigated the antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives. Their studies showed that some derivatives exhibited significant activity against various bacteria and fungi strains, indicating their potential as antimicrobial agents. This suggests that modifications to the oxazolo[4,5-b]pyridine core could yield compounds with beneficial properties for combating microbial infections Celik et al., 2021.
特性
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN2O/c13-8-6-7(3-4-9(8)14)12-16-11-10(17-12)2-1-5-15-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSCEIJWMSRGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)
![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)
![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)



![2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione](/img/structure/B2549600.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2549604.png)
![Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2549605.png)
![methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2549607.png)
![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate](/img/structure/B2549609.png)
